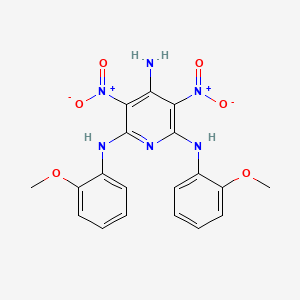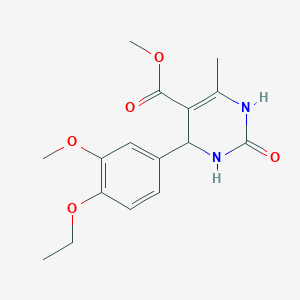
3-(2-fluorophenoxy)-2,8-dimethyl-7-propoxy-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-fluorophenoxy)-2,8-dimethyl-7-propoxy-4H-chromen-4-one, also known as FDP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. FDP belongs to the family of flavonoids, which are natural compounds found in plants that have been studied for their anti-inflammatory, antioxidant, and anticancer properties. In
Mécanisme D'action
The mechanism of action of 3-(2-fluorophenoxy)-2,8-dimethyl-7-propoxy-4H-chromen-4-one is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and immune responses. This compound has been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines and promoting cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various studies. In addition to its anti-inflammatory and anticancer properties, this compound has also been shown to have antioxidant activity and to improve glucose metabolism in diabetic rats. This compound has also been shown to have a protective effect on the liver in rats subjected to liver damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2-fluorophenoxy)-2,8-dimethyl-7-propoxy-4H-chromen-4-one in lab experiments is its relatively low toxicity compared to other synthetic compounds. However, this compound is not widely available commercially, which can make it difficult to obtain for research purposes. In addition, more studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Orientations Futures
There are several future directions for research on 3-(2-fluorophenoxy)-2,8-dimethyl-7-propoxy-4H-chromen-4-one. One area of interest is its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as a cancer therapeutic agent, particularly in breast cancer and other types of cancer. Further studies are also needed to fully understand the mechanism of action of this compound and its potential side effects. Overall, this compound shows promising potential as a therapeutic agent in various areas of research.
Méthodes De Synthèse
3-(2-fluorophenoxy)-2,8-dimethyl-7-propoxy-4H-chromen-4-one can be synthesized using a multi-step process involving the reaction of 2-fluorophenol with 2,8-dimethyl-7-propargyloxy-4H-chromen-4-one in the presence of a base, followed by the reaction with propyl bromide. The resulting product is then subjected to a series of purification steps to obtain this compound in its pure form.
Applications De Recherche Scientifique
3-(2-fluorophenoxy)-2,8-dimethyl-7-propoxy-4H-chromen-4-one has been studied for its potential therapeutic properties in various areas of research. One of the main areas of interest is its anti-inflammatory activity. In a study conducted on rats, this compound was found to significantly reduce inflammation in the paw edema model. Another study showed that this compound could inhibit the production of pro-inflammatory cytokines in human monocytes.
In addition to its anti-inflammatory properties, this compound has also been studied for its potential anticancer activity. In a study conducted on breast cancer cells, this compound was found to induce cell cycle arrest and apoptosis, suggesting its potential as a cancer therapeutic agent.
Propriétés
IUPAC Name |
3-(2-fluorophenoxy)-2,8-dimethyl-7-propoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FO4/c1-4-11-23-16-10-9-14-18(22)20(13(3)24-19(14)12(16)2)25-17-8-6-5-7-15(17)21/h5-10H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQGCFBCHSSXIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methoxyphenyl)-2-[(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5105874.png)
![3-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5105895.png)
![1-{[2-(4-methylphenyl)-4-propyl-1,3-dioxolan-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B5105901.png)

![5-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5105912.png)
![2-amino-4-(2,5-dimethylphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5105914.png)
![5-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(methylthio)-4-pyrimidinecarboxamide](/img/structure/B5105931.png)
![5-benzyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B5105939.png)
![2-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5105942.png)
![1-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-4-piperidinecarboxamide](/img/structure/B5105952.png)
![3-[(4-fluorobenzyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5105957.png)
![N-ethyl-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B5105963.png)

